molecular formula C14H15FN6O3 B14141593 2-N-(2-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine CAS No. 673498-15-2

2-N-(2-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

Cat. No.: B14141593
CAS No.: 673498-15-2
M. Wt: 334.31 g/mol
InChI Key: GFRASYOQLZAWHL-UHFFFAOYSA-N
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Description

2-N-(2-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with fluorophenyl, morpholinyl, and nitro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-N-(2-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-N-(2-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-(2-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide

Uniqueness

2-N-(2-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

673498-15-2

Molecular Formula

C14H15FN6O3

Molecular Weight

334.31 g/mol

IUPAC Name

2-N-(2-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C14H15FN6O3/c15-9-3-1-2-4-10(9)17-14-18-12(16)11(21(22)23)13(19-14)20-5-7-24-8-6-20/h1-4H,5-8H2,(H3,16,17,18,19)

InChI Key

GFRASYOQLZAWHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F

solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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